Thian-2-ol

Overview

Description

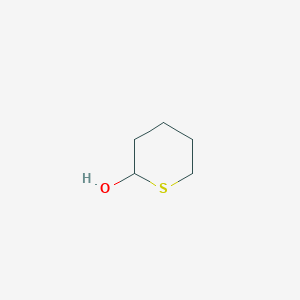

Thian-2-ol is a cyclic ether compound, which is commonly used in scientific research and lab experiments. It is a colorless, volatile liquid with a sweet, ether-like odor and is a component of many natural products, such as essential oils, spices, and some plant materials. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Organocatalysis : Thian-2-ol-derived thioureas have been identified as efficient hydrogen-bonding organocatalysts in the nucleophilic conjugate addition of formaldehyde hydrazones to α-unsaturated β-keto esters. This application is significant in the field of organic synthesis (Herrera et al., 2007).

Preparation of Axial 2-Substituted Thiane-1,1-Dioxides : this compound can be used to synthesize axial 2-substituted thiane-1,1-dioxides via selective dialkylation of an α-dianion in an α-ketosulphone. This is a notable method in synthetic organic chemistry (Grossert et al., 1984).

Polymer Synthesis and Modification : The thiol-yne reaction, involving thiol groups like those in this compound, is used extensively in polymer synthesis, modification, and small molecule (bio)organic chemistry. This reaction is a part of "click chemistry," known for its efficiency and selectivity (Lowe, 2014).

Synthesis of Carbonyl Compounds : this compound has been effective in the synthesis of carbonyl compounds like 2-oxo-1,3-propanedial monohydrate and 2,3-dioxo-1,4-butanedial as thiane derivatives, which are important in various chemical research areas (Goswami et al., 2009).

Molecular and Conformational Analysis : The chemical shifts of mono- and di-methyl-substituted thiane 1-oxides, derived from this compound, can be used for conformational analysis and identification of cis and trans isomers in different solvents. This has implications in stereochemistry and molecular structure studies (Barbarella et al., 1984).

Disease Diagnosis and Basic Research : Selective detection of thiols using reaction-based probes and sensors, which can involve this compound or its derivatives, is crucial in fundamental research and disease diagnosis. This is especially relevant in the context of detecting biological thiols (Peng et al., 2012).

Corrosion Inhibition : this compound derivatives like 2-THD have been reported to act as mixed-type inhibitors in acidic environments, effectively suppressing corrosion processes on metal surfaces. This is particularly relevant in the field of materials science and engineering (Yüce & Kardaş, 2012).

Click Chemistry Applications : The Thiol-Michael addition reaction, involving this compound derivatives, is a highly efficient "green" reaction used in diverse applications ranging from small molecule synthesis to in situ polymer modifications in biological systems. This reaction is part of the broader area of click chemistry, known for its efficiency and wide applicability (Nair et al., 2014).

Mechanism of Action

Mode of Action

It is known that many chemical compounds interact with their targets, leading to changes in cellular processes . The exact interaction of Thian-2-ol with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

It is known that the effects of a compound depend on its interaction with its targets and the biochemical pathways it affects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

thian-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c6-5-3-1-2-4-7-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLMSYCBSCQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566103 | |

| Record name | Thian-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14711-63-8 | |

| Record name | Thian-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

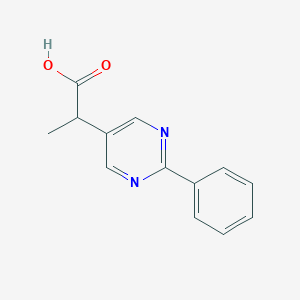

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)

![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)